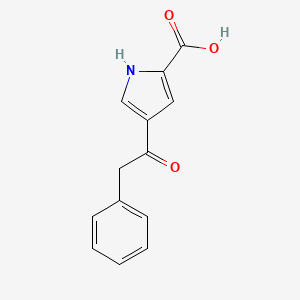

4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid

Overview

Description

Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .

Synthesis Analysis

While specific synthesis methods for “4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid” are not available, phenylacetic acid can be used to synthesize a variety of phenyl substituted compounds by Pd (II)-catalyzed C-H activation/aryl-aryl coupling reaction .Molecular Structure Analysis

The molecular structure of phenylacetic acid consists of a phenyl ring attached to an acetic acid group . The linear formula is C6H5CH2CO2H .Chemical Reactions Analysis

Phenylacetic acid can undergo various reactions. For instance, it can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.081 g/mL at 25 °C (lit.) . The melting point is 76-78 °C (lit.) and the boiling point is 265 °C (lit.) .Scientific Research Applications

1. Synthesis of Pyrrole Derivatives

4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in the synthesis of various pyrrole derivatives. For instance, a study by Galenko et al. (2015) demonstrates the use of this compound in the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, to yield 4-acylpyrrole-2-carboxylic acid derivatives with high efficiency. This method emphasizes the significance of pyrrole derivatives in organic synthesis and material science (Galenko, Galenko, Khlebnikov, & Novikov, 2015).

2. Role in Chirality Assignment

The compound is also instrumental in chirality assignment studies. Yashima et al. (1997) explored the use of phenylacetylenes bearing an amino group for the chirality assignment of carboxylic acids. They found that certain polymers derived from these compounds exhibited induced circular dichroism, useful in determining the chirality of acids. This research highlights the potential of pyrrole derivatives in stereochemical analysis and enantiomeric separation (Yashima, Maeda, Matsushima, & Okamoto, 1997).

3. Structural and Spectroscopic Studies

Studies on the molecular structure and spectroscopic properties of pyrrole derivatives contribute significantly to the field of chemical analysis. Research by Singh, Rawat, and Sahu (2014) on a pyrrole containing chalcone derivative, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, elucidates the vibrational analysis and the nonlinear optical properties of such compounds, indicating their potential application in optical materials and spectroscopic analysis (Singh, Rawat, & Sahu, 2014).

4. Pharmaceutical Research

While excluding drug use, dosage, and side effects, it's important to note that derivatives of pyrrole carboxylic acids, including this compound, are often investigated for potential pharmaceutical applications. For example, the study by Muchowski et al. (1985) on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids explores their potential in the development of analgesic and anti-inflammatory agents, demonstrating the broad scope of application in drug discovery (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

5. Agricultural Applications

In the agricultural sector, derivatives of this compound have been synthesized and evaluated as growth-promotion factors for seeds of grain crops, as shown in the study by Mikhedkina et al. (2019). This research provides insights into the potential application of these compounds in enhancing seed germination and growth, offering innovative solutions in the field of agriculture (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

A structurally similar compound, (2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide, targets histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.

Mode of Action

It can be inferred that the compound might interact with its targets in a manner similar to other phenylacetyl derivatives .

Biochemical Pathways

The compound is likely involved in the phenylacetic acid (PAA) catabolic pathway, a central intermediate pathway in bacterial degradation of aromatic components . This pathway involves approximately 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The adme properties of phenylacetic acid, a related compound, suggest that it is metabolized by phenylacetate esterases found in the human liver cytosol .

Result of Action

The compound’s involvement in the paa catabolic pathway suggests it may play a role in biofilm formation and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid. For instance, the presence of other aromatic compounds in the environment could potentially affect the efficiency of the PAA catabolic pathway .

properties

IUPAC Name |

4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVGIOVSZCLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

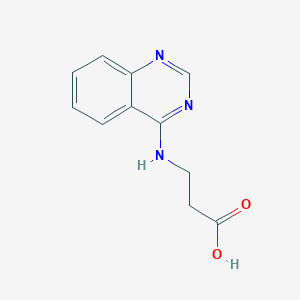

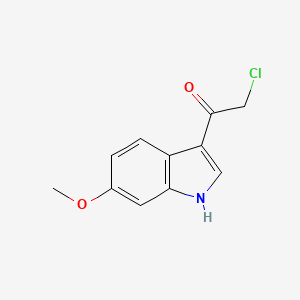

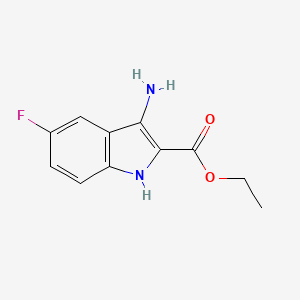

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)